4-Bromo-7-methoxyquinoline-6-carbonitrile
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Overview
Description
4-Bromo-7-methoxyquinoline-6-carbonitrile is a halogenated quinoline derivative with the molecular formula C11H7BrN2O and a molecular weight of 263.09 g/mol This compound is known for its unique chemical structure, which includes a bromine atom at the 4th position, a methoxy group at the 7th position, and a carbonitrile group at the 6th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methoxyquinoline-6-carbonitrile typically involves the bromination of 7-methoxyquinoline followed by the introduction of a carbonitrile group. One common method involves the reaction of 7-methoxyquinoline with bromine in the presence of a suitable solvent to yield 4-bromo-7-methoxyquinoline. This intermediate is then treated with a cyanating agent, such as copper(I) cyanide, under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-methoxyquinoline-6-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The carbonitrile group can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a suitable solvent and a base to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing/reducing agents are used under controlled conditions.
Coupling Reactions: Reagents like palladium catalysts and ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
4-Bromo-7-methoxyquinoline-6-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of 4-Bromo-7-methoxyquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The carbonitrile group can also participate in interactions with enzymes and receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-methoxyquinoline
- 4-Bromo-8-methoxyquinoline
- 3-Bromo-4-chloro-6-methoxyquinoline
Comparison
Compared to similar compounds, 4-Bromo-7-methoxyquinoline-6-carbonitrile is unique due to the specific positioning of the bromine, methoxy, and carbonitrile groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H7BrN2O |
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Molecular Weight |
263.09 g/mol |
IUPAC Name |
4-bromo-7-methoxyquinoline-6-carbonitrile |
InChI |
InChI=1S/C11H7BrN2O/c1-15-11-5-10-8(4-7(11)6-13)9(12)2-3-14-10/h2-5H,1H3 |
InChI Key |
WTGYMLUKJMIJBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C#N)Br |
Origin of Product |
United States |
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